Dalcotidina

Descripción general

Descripción

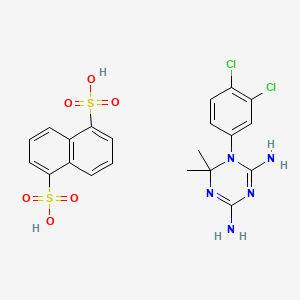

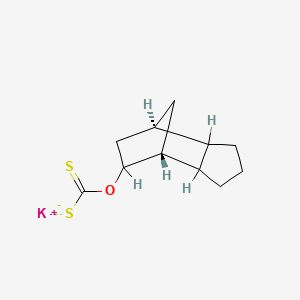

Dalcotidina, también conocida como KU-1257, es un antagonista novedoso del receptor H2 de la histamina. Se caracteriza por su capacidad para inhibir la secreción de ácido gástrico y promover la cicatrización de úlceras crónicas. This compound ha mostrado resultados prometedores en la mejora de la calidad de la cicatrización de úlceras y en la reducción de las tasas de recurrencia y recaída de úlceras .

Aplicaciones Científicas De Investigación

Dalcotidina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como antagonista del receptor H2 de la histamina en diversos estudios químicos.

Biología: Investigado por sus efectos sobre la secreción de moco gástrico y la cicatrización de úlceras.

Industria: Utilizado en el desarrollo de productos farmacéuticos dirigidos a los receptores de la histamina.

Mecanismo De Acción

Dalcotidina ejerce sus efectos inhibiendo competitivamente los receptores H2 de la histamina. Esta inhibición conduce a una reducción de la secreción de ácido gástrico y promueve la cicatrización de úlceras crónicas . Los objetivos moleculares involucrados incluyen los receptores H2 de la histamina, y las vías afectadas están relacionadas con la secreción de ácido gástrico y la cicatrización de úlceras.

Análisis Bioquímico

Biochemical Properties

Dalcotidine plays a significant role in biochemical reactions by interacting with histamine H2 receptors. As a competitive antagonist, it binds to these receptors, preventing histamine from exerting its effects. This interaction inhibits the secretion of gastric acid, which is crucial for the healing of chronic ulcers . The compound’s molecular formula is C18H29N3O2, and it has a molecular weight of 319.44 g/mol .

Cellular Effects

Dalcotidine influences various types of cells, particularly those in the gastrointestinal tract. By inhibiting histamine H2 receptors, it reduces gastric acid secretion, which helps in the healing of gastric and duodenal ulcers. This reduction in acid secretion can also impact cell signaling pathways, gene expression, and cellular metabolism, leading to improved healing and reduced recurrence of ulcers .

Molecular Mechanism

At the molecular level, Dalcotidine exerts its effects by competitively binding to histamine H2 receptors. This binding prevents histamine from activating these receptors, thereby inhibiting the secretion of gastric acid. Additionally, Dalcotidine has been shown to improve the quality of ulcer healing by enhancing the regeneration of mucosal and granulation tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dalcotidine have been observed over time. Studies have shown that the compound remains stable and effective in promoting ulcer healing throughout the period of administration. Even after discontinuation, Dalcotidine continues to exhibit beneficial effects, reducing the recurrence and relapse rates of ulcers .

Dosage Effects in Animal Models

The effects of Dalcotidine vary with different dosages in animal models. At therapeutic doses, it effectively promotes ulcer healing and inhibits gastric acid secretion. At higher doses, there may be potential toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Dalcotidine is involved in metabolic pathways related to histamine H2 receptor antagonism. It interacts with enzymes and cofactors that regulate gastric acid secretion. By inhibiting these pathways, Dalcotidine reduces acid production and promotes ulcer healing. The compound’s metabolic effects also include changes in metabolite levels and metabolic flux .

Transport and Distribution

Within cells and tissues, Dalcotidine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites effectively. The transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy .

Subcellular Localization

Dalcotidine’s subcellular localization is primarily within the gastrointestinal tract, where it exerts its effects on histamine H2 receptors. The compound may also undergo post-translational modifications that direct it to specific compartments or organelles. These modifications are essential for its activity and function in promoting ulcer healing .

Métodos De Preparación

La síntesis de Dalcotidina implica la preparación de una emulsión mediante un proceso de homogeneización a baja velocidad, seguido del paso de la emulsión a través de membranas como SPG o PTEE . Los métodos de producción industrial para this compound no están ampliamente documentados, pero el método de preparación para la fórmula in vivo incluye la mezcla de DMSO, PEG300, Tween 80 y ddH2O .

Análisis De Reacciones Químicas

Dalcotidina experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas, aunque los reactivos y condiciones detallados no están ampliamente documentados.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones no están ampliamente detallados en la literatura disponible. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

Dalcotidina es única en comparación con otros antagonistas del receptor H2 de la histamina debido a su acción dual sobre las úlceras gástricas y duodenales crónicas. Los compuestos similares incluyen:

Cimetidina: Otro antagonista del receptor H2 de la histamina, pero con diferentes propiedades de cicatrización.

Acetato de roxatidina: Similar en su acción sobre la secreción de ácido gástrico, pero varía en su efectividad en la cicatrización de úlceras.

This compound destaca por su potente acción promotora de la cicatrización de úlceras crónicas y su capacidad para mejorar la calidad de la cicatrización de úlceras .

Propiedades

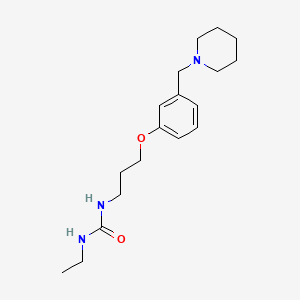

IUPAC Name |

1-ethyl-3-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-2-19-18(22)20-10-7-13-23-17-9-6-8-16(14-17)15-21-11-4-3-5-12-21/h6,8-9,14H,2-5,7,10-13,15H2,1H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCQBXMFONNZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048806 | |

| Record name | Dalcotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120958-90-9 | |

| Record name | N-Ethyl-N′-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120958-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dalcotidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120958909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dalcotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DALCOTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9968S2UKFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

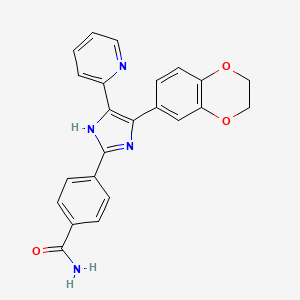

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-4-(4-methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidin-2-amine](/img/structure/B1669702.png)

![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1669711.png)

![2-(3,4-Dichlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile](/img/structure/B1669713.png)

![3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B1669718.png)